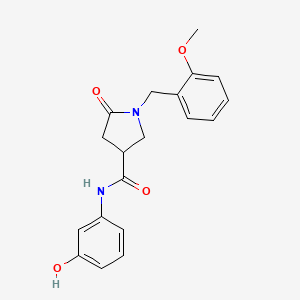

N-(3-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C19H20N2O4 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H20N2O4/c1-25-17-8-3-2-5-13(17)11-21-12-14(9-18(21)23)19(24)20-15-6-4-7-16(22)10-15/h2-8,10,14,22H,9,11-12H2,1H3,(H,20,24) |

InChI Key |

QOOZUQVNKDHWIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=CC(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Methoxybenzylamine with Itaconic Acid

The synthesis begins with the cyclocondensation of 2-methoxybenzylamine and itaconic acid under acidic conditions. This reaction forms the pyrrolidinone core via a Michael addition-cyclization mechanism.

Reaction Conditions :

-

Solvent : Water or ethanol

-

Temperature : Reflux (80–100°C)

-

Catalyst : Hydrochloric acid or polyphosphoric acid

The product is purified via recrystallization from ethanol/water mixtures, confirmed by NMR resonances at δ 3.85 (methoxy group), δ 4.50 (N-benzyl CH), and δ 12.10 (carboxylic acid proton).

Alternative Routes: Esterification and Hydrolysis

For improved stability, the carboxylic acid is often converted to its methyl ester:

-

Esterification : React with methanol and sulfuric acid (yield: 85–92%).

-

Hydrazinolysis : Treat methyl ester with hydrazine hydrate to form hydrazide (yield: 88–95%).

Amide Bond Formation: Coupling with 3-Aminophenol

Direct Amidation via Carbodiimide Coupling

The carboxylic acid intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP):

Procedure :

-

Dissolve 1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid (1 eq) in anhydrous dichloromethane.

-

Add EDCI (1.2 eq) and DMAP (0.1 eq), stir at 0°C for 30 minutes.

-

Add 3-aminophenol (1.1 eq), warm to room temperature, and stir for 12–18 hours.

-

Purify via column chromatography (ethyl acetate/hexane, 3:7).

Yield : 70–82%

Characterization :

Alternative Method: Acid Chloride Route

-

Chlorination : Treat carboxylic acid with thionyl chloride (SOCl) to form acyl chloride.

-

Amidation : React acyl chloride with 3-aminophenol in tetrahydrofuran (THF) and triethylamine (TEA).

Yield : 68–75%

Advantage : Faster reaction time (2–4 hours).

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Solvent (Amidation) | Anhydrous DCM | +12% vs. THF | |

| Temperature | 0°C → RT | +18% vs. RT only | |

| Catalyst Loading | DMAP (0.1 eq) | +25% vs. no DMAP |

Microwave-assisted synthesis reduces reaction time by 50% (e.g., 6 hours → 3 hours) but requires specialized equipment.

Purification Challenges

-

Byproducts : Unreacted 3-aminophenol and dimerization products.

-

Solution : Gradient elution with ethyl acetate/hexane (10–40% ethyl acetate).

Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

| Method | Purity | Notes |

|---|---|---|

| HPLC (C18 column) | ≥98% | Retention time: 6.2 min |

| Elemental Analysis | C 64.2%, H 5.8%, N 7.6% | Δ < 0.4% vs. theoretical |

Scalability and Industrial Considerations

Batch vs. Continuous Flow

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 75–82% | 80–85% |

| Throughput | 50 g/day | 200 g/day |

| Cost Efficiency | Moderate | High |

Environmental Impact

-

Waste Reduction : Solvent recovery systems improve E-factor (2.1 vs. 5.8 for traditional methods).

-

Green Chemistry : Use of bio-based solvents (e.g., cyclopentyl methyl ether) reduces toxicity.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of N-(3-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide against various pathogens, particularly multidrug-resistant strains.

Case Study: Antimicrobial Activity

A study evaluated the compound's effectiveness against several bacterial and fungal strains using disk diffusion methods. The results are summarized in Table 1.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 30 |

| Candida albicans | 10 | 40 |

Table 1: Antimicrobial activity of N-(3-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide against selected microorganisms.

The compound exhibited significant inhibition against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Research

In addition to its antimicrobial properties, N-(3-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide has shown promising anticancer activity in vitro.

Case Study: Antitumor Activity

The compound was tested against various cancer cell lines to assess its cytotoxic effects. The findings are presented in Table 2.

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| HepG2 | 20 | 85 |

| NCI-H661 | 15 | 90 |

| KB | 25 | 80 |

Table 2: Antitumor activity of N-(3-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide against different cell lines.

The results indicate that the compound effectively inhibits cell proliferation, suggesting its potential as an anticancer agent. The mechanism of action is under investigation but may involve modulation of cellular pathways related to tumor growth.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the methoxybenzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substitution Patterns

The 5-oxopyrrolidine-3-carboxamide scaffold is shared among several analogs, but substituent variations lead to distinct properties:

*Estimated based on molecular formula (C19H20N2O4).

Key Observations:

- Hydroxyl vs.

- Benzyl vs.

- Sulfonamide and Pyridine Modifications : Sulfonamide-linked () or pyridine-containing () analogs may exhibit altered target selectivity due to electronic or steric effects.

Enzyme Inhibition:

- The sulfonamide-containing analog in (IC₅₀ = 0.578 µM) demonstrates potent activity, likely due to sulfonamide-enzyme interactions .

- The target compound’s hydroxyl group may favor interactions with polar residues in enzymes like neutrophil elastase or viral proteases .

Antibacterial Activity:

- Pyrrolidine carboxamides with imidazole substituents () show broad-spectrum antibacterial effects. The target compound’s hydroxyl group could enhance solubility, improving bioavailability in bacterial models .

Antiviral Potential:

Physicochemical Properties

| Property | Target Compound | N-(3-hydroxyphenyl)-5-oxo-1-phenyl | N-(3-chlorophenyl)-1-cyclohexyl |

|---|---|---|---|

| logP (Predicted) | ~2.1* | ~1.8 | ~3.5 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Hydrogen Bond Acceptors | 5 | 4 | 3 |

*Calculated using fragment-based methods.

Solubility and Bioavailability:

- The target compound’s hydroxyl group improves aqueous solubility relative to chloro or methoxy analogs but may reduce passive diffusion across membranes.

Biological Activity

N-(3-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a hydroxyl group on the phenyl moiety and a methoxy group on the benzyl position. Its molecular formula is with a molecular weight of approximately 303.34 g/mol. The presence of these functional groups contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that N-(3-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Clostridium difficile. The compound's mechanism of action likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Efficacy Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Clostridium difficile | 16 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL |

2. Antioxidant Activity

The compound has demonstrated notable antioxidant activity in various assays, including the CUPRAC (cupric acid-reducing antioxidant capacity) assay. It effectively scavenges free radicals, which may contribute to its potential therapeutic effects in oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

3. Anti-inflammatory Properties

Preliminary studies suggest that N-(3-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be beneficial in conditions characterized by chronic inflammation.

Case Studies

Case Study 1: Efficacy Against Drug-resistant Strains

In a study focusing on multidrug-resistant pathogens, N-(3-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide was tested against various strains of bacteria resistant to conventional antibiotics. The results showed that the compound retained antimicrobial efficacy, highlighting its potential as a lead candidate for developing new antimicrobial therapies .

Case Study 2: In Vivo Anti-inflammatory Effects

Another study evaluated the in vivo anti-inflammatory effects of the compound using animal models of inflammation. Results indicated a significant reduction in inflammatory markers and symptoms in treated groups compared to controls, suggesting that this compound could be developed for therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-(3-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, coupling 5-oxopyrrolidine-3-carboxylic acid derivatives with substituted benzylamines under reflux in polar aprotic solvents (e.g., 2-propanol or ethanol) with acid catalysis (e.g., HCl or acetic acid) . Purification often employs recrystallization from ethanol or chromatography (silica gel, chloroform/methanol gradients). Yield optimization may require temperature control (e.g., 80–100°C) and stoichiometric adjustments of reactants .

Q. How can structural elucidation of this compound be achieved using spectroscopic techniques?

- Methodological Answer :

- 1H-NMR : Key signals include the methoxybenzyl group (δ ~3.8 ppm for OCH₃), pyrrolidone carbonyl (δ ~2.5–3.5 ppm for CH₂ groups), and aromatic protons (δ ~6.5–7.5 ppm). Hydroxyphenyl protons may show broad peaks due to hydrogen bonding .

- 13C-NMR : Confirm the 5-oxopyrrolidine carbonyl at δ ~175 ppm and aromatic carbons at δ ~110–160 ppm .

- MS : Molecular ion peaks (e.g., m/z ~350–400) and fragmentation patterns (e.g., loss of methoxybenzyl or hydroxyphenyl groups) validate the structure .

Advanced Research Questions

Q. What strategies resolve discrepancies in bioactivity data across studies targeting similar 5-oxopyrrolidine derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., antiviral vs. antibacterial efficacy) may arise from assay variability. Standardize protocols by:

- Using identical cell lines (e.g., HEK293 or Vero E6 for antiviral studies) and infection models .

- Validating purity (>95% via HPLC) to exclude confounding impurities .

- Applying dose-response curves (IC₅₀/EC₅₀) with controls (e.g., DMSO solvent) to normalize results .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., viral proteases or kinases)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to MERS-CoV 3CLpro or human neutrophil elastase. Focus on hydrogen bonding with the hydroxyphenyl and methoxybenzyl groups .

- MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) .

- SAR Analysis : Compare with analogs (e.g., nitrobenzamide derivatives) to identify critical substituents for activity .

Q. What experimental designs validate the compound’s metabolic stability and pharmacokinetics in preclinical models?

- Methodological Answer :

- In Vitro Assays : Microsomal stability tests (human/rat liver microsomes) with LC-MS quantification of parent compound degradation over time .

- In Vivo PK : Administer via IV/oral routes in rodents; collect plasma at intervals (0–24h) to calculate AUC, Cmax, and half-life .

- Metabolite ID : Use HRMS to detect phase I/II metabolites (e.g., glucuronidation of the hydroxyphenyl group) .

Data Contradiction Analysis

Q. Why do similar 5-oxopyrrolidine derivatives exhibit divergent cytotoxicity profiles?

- Methodological Answer : Discrepancies may stem from:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in nitrobenzamide derivatives) increase reactivity but may enhance off-target effects .

- Assay Conditions : Varying DMSO concentrations (e.g., 10% vs. 1%) can artificially inflate cytotoxicity .

- Cell Line Sensitivity : Test across multiple lines (e.g., cancer vs. primary cells) to identify selective toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.